

2'-Deoxytubercidin 5'-triphosphate CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2'-Deoxytubercidin 5'-triphosphate

Cat. No.: B12402698

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Technical Guide: 2'-Deoxytubercidin 5'-triphosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2'-Deoxytubercidin 5'-triphosphate**, a crucial analog in molecular biology research. This document details its chemical properties, synthesis, applications in DNA sequencing, and its interactions with DNA polymerases, alongside considerations of its cellular effects.

Core Properties

2'-Deoxytubercidin 5'-triphosphate, also known as 7-deaza-2'-deoxyadenosine triphosphate, is a synthetic analog of deoxyadenosine triphosphate (dATP). Its defining feature is the substitution of the nitrogen atom at position 7 of the adenine base with a carbon atom. This modification prevents the formation of Hoogsteen base pairing without disrupting the standard Watson-Crick base pairing with thymine. This property makes it invaluable in DNA sequencing applications, as it helps to resolve compressions in G-C rich regions of DNA.

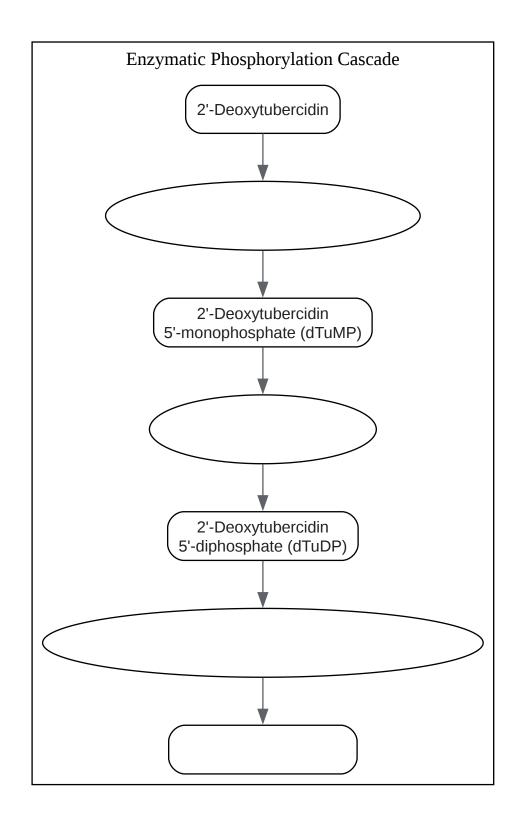


Property	Value	
CAS Number	67460-15-5	
Molecular Formula	C11H17N4O12P3	
Molecular Weight	491.18 g/mol	
Synonyms	7-deaza-dATP, 7-deaza-2'-deoxyadenosine-5'- triphosphate	

Enzymatic Synthesis of 2'-Deoxytubercidin 5'-triphosphate

The synthesis of **2'-Deoxytubercidin 5'-triphosphate** is typically achieved through a multistep enzymatic phosphorylation of its nucleoside precursor, 2'-deoxytubercidin.





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Caption: Enzymatic synthesis of 2'-Deoxytubercidin 5'-triphosphate.



Experimental Protocol: Enzymatic Synthesis

This protocol outlines a general procedure for the enzymatic synthesis of **2'-Deoxytubercidin 5'-triphosphate** from 2'-deoxytubercidin. Optimization of enzyme concentrations and incubation times may be required.

Materials:

- 2'-deoxytubercidin
- ATP (Adenosine 5'-triphosphate)
- Deoxycytidine kinase (dCK)
- dUMP-CMP kinase
- Nucleoside diphosphate kinase (NDPK)
- Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
- · HPLC system for purification and analysis

Procedure:

- Reaction Setup:
 - In a microcentrifuge tube, prepare the reaction mixture containing:
 - 2'-deoxytubercidin (e.g., 1 mM)
 - ATP (e.g., 5 mM)
 - Deoxycytidine kinase (dCK) (e.g., 0.1 U/μL)
 - dUMP-CMP kinase (e.g., 0.1 U/µL)
 - Nucleoside diphosphate kinase (NDPK) (e.g., 0.1 U/μL)
 - Reaction Buffer to the final volume.

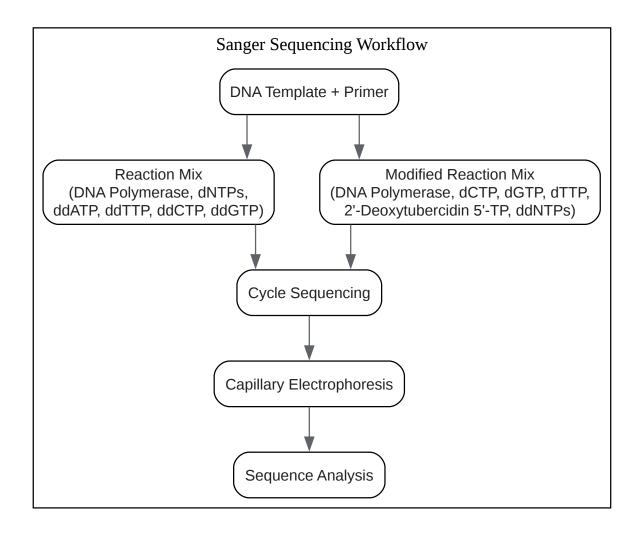


- Incubation: Incubate the reaction mixture at 37°C. Monitor the progress of the reaction by taking aliquots at different time points (e.g., 1, 2, 4, 8 hours) and analyzing them by HPLC.
- Reaction Termination: Once the reaction is complete (as determined by the depletion of the starting material and the appearance of the triphosphate product), terminate the reaction by heating at 95°C for 5 minutes to inactivate the enzymes.
- Purification: Purify the 2'-Deoxytubercidin 5'-triphosphate from the reaction mixture using anion-exchange HPLC.
- Quantification and Storage: Quantify the purified product by UV-Vis spectrophotometry. Store
 the purified 2'-Deoxytubercidin 5'-triphosphate at -20°C or -80°C.

Application in DNA Sequencing

2'-Deoxytubercidin 5'-triphosphate is primarily used as a substitute for dATP in Sanger DNA sequencing to resolve compressions in the sequencing ladder that arise from secondary structures in G-C rich regions.





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Caption: Sanger sequencing workflow with 2'-Deoxytubercidin 5'-TP.

Experimental Protocol: DNA Polymerase Incorporation Assay

This protocol provides a framework for assessing the incorporation of **2'-Deoxytubercidin 5'-triphosphate** by a DNA polymerase.

Materials:

DNA template with a known sequence



- Primer complementary to the template
- DNA Polymerase (e.g., Taq polymerase)
- Standard dNTP mix (dATP, dCTP, dGTP, dTTP)
- 2'-Deoxytubercidin 5'-triphosphate
- Reaction Buffer (specific to the DNA polymerase)
- Gel electrophoresis system (e.g., polyacrylamide gel)
- DNA visualization method (e.g., fluorescent dye or radiolabeling)

Procedure:

- Primer Labeling (Optional): If using radiolabeling, label the 5' end of the primer with γ -32P-ATP using T4 polynucleotide kinase.
- Reaction Setup: Prepare two sets of reaction mixtures:
 - Control Reaction: DNA template, primer, DNA polymerase, standard dNTP mix, and reaction buffer.
 - Experimental Reaction: DNA template, primer, DNA polymerase, a modified dNTP mix (substituting dATP with 2'-Deoxytubercidin 5'-triphosphate), and reaction buffer.
- Primer Extension Reaction:
 - Anneal the primer to the template by heating the mixture to 95°C and then slowly cooling to the annealing temperature of the primer.
 - Initiate the extension reaction by adding the DNA polymerase and incubating at its optimal temperature (e.g., 72°C for Taq polymerase).
 - Allow the reaction to proceed for a set amount of time (e.g., 10-30 minutes).



- Reaction Termination: Stop the reaction by adding a stop solution (e.g., formamide loading dye with EDTA).
- Gel Electrophoresis: Denature the DNA fragments by heating and then separate them by size on a denaturing polyacrylamide gel.
- Analysis: Visualize the DNA fragments. Compare the band patterns between the control and
 experimental lanes to determine if 2'-Deoxytubercidin 5'-triphosphate was successfully
 incorporated by the DNA polymerase. Successful incorporation will result in full-length or
 extended products in the experimental lane.

Cellular Effects and Metabolism

While **2'-Deoxytubercidin 5'-triphosphate** is primarily used in in vitro applications, understanding the cellular behavior of its nucleoside precursor, 2'-deoxytubercidin, is important for interpreting potential cellular effects. 2'-deoxytubercidin can be transported into cells and subsequently phosphorylated to its active triphosphate form.



Cellular Aspect	Observation	Reference
Cellular Uptake	2'-deoxytubercidin is transported into cells. In mouse kidney slices, this uptake is a saturable and metabolically dependent process, potentially utilizing the organic cation secretory system.	
Metabolism	Unlike 2'-deoxyadenosine, 2'-deoxytubercidin is not significantly metabolized by adenosine deaminase. It can be phosphorylated intracellularly by kinases to its mono-, di-, and triphosphate forms.	
Cytotoxicity	The cytotoxicity of related dideoxynucleosides, such as 2',3'-dideoxycytidine, has been linked to mitochondrial toxicity due to the inhibition of mitochondrial DNA synthesis.	

Note: There is currently no direct evidence to suggest that **2'-Deoxytubercidin 5'-triphosphate** is involved in specific cellular signaling pathways beyond its role as a substrate for DNA polymerases and its potential impact on DNA synthesis and integrity. Its effects are primarily attributed to its incorporation into DNA.

This technical guide provides a foundational understanding of **2'-Deoxytubercidin 5'-triphosphate** for its effective application in research and development. For specific applications, further optimization of the provided protocols may be necessary.

• To cite this document: BenchChem. [2'-Deoxytubercidin 5'-triphosphate CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b12402698#2-deoxytubercidin-5-triphosphate-cas-number-and-molecular-weight]

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